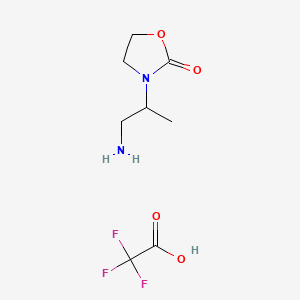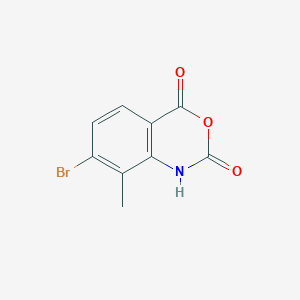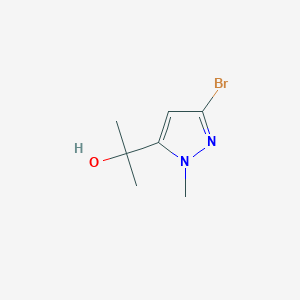
2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a brominated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a propan-2-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Bromination: Bromination of the pyrazole ring at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
Introduction of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group, which can be achieved through various alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the propan-2-ol moiety to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a hydrogenated derivative.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and aldehydes.
Reduction Products: Hydrogenated derivatives with reduced bromine content.
Substitution Products: Amine derivatives, alcohol derivatives, and other substituted pyrazoles.
Aplicaciones Científicas De Investigación
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism by which 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of the propan-2-ol moiety.
2-(3-Bromo-1-ethyl-1H-pyrazol-5-yl)propan-2-ol: A structural analog with an ethyl group instead of a methyl group at the 1-position.
2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethanol: A compound with an ethanol group instead of a propan-2-ol group.
Uniqueness: 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C7H11BrN2O |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3 |
Clave InChI |
WEMUFBBGZSISBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=NN1C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
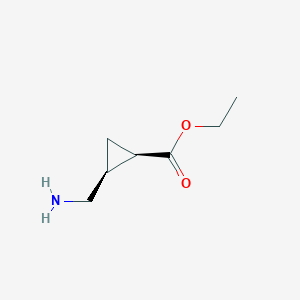
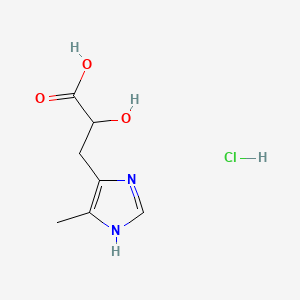
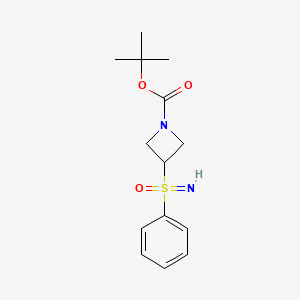
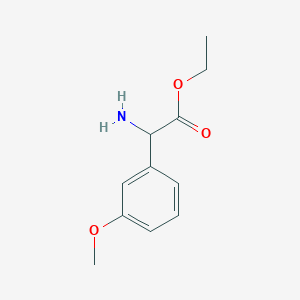
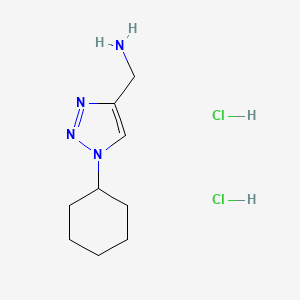
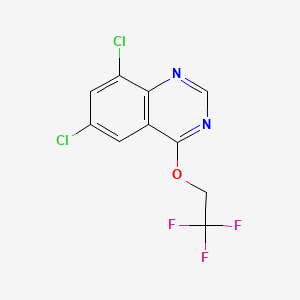
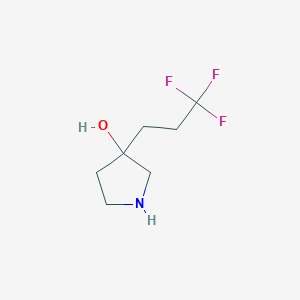
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
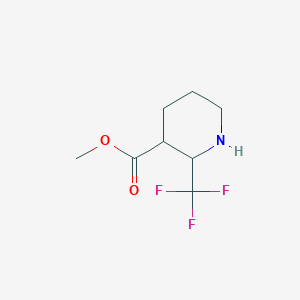
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)

